N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cytochrome P450 CYP inhibition Drug-drug interaction

This compound is differentiated by a non-interchangeable 4-pyridyl at C-2 and tert-butylsulfamoyl phenylamide at C-4. The 4-pyridyl provides a linearly extended H-bond acceptor geometry distinct from the 2-pyridyl isomer, while the tert-butylsulfamoyl group enhances metabolic stability and restricts conformational flexibility. Essential for structure-guided medicinal chemistry campaigns targeting NK-3/NK-2 receptors and for CYP inhibition panels (CYP2C9/3A4). Procurement of this exact isomer ensures accurate SAR data, avoiding wasted resources on isomeric mismatches. ≥95% purity. Request your quote today.

Molecular Formula C25H24N4O3S
Molecular Weight 460.55
CAS No. 879920-97-5
Cat. No. B2916162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS879920-97-5
Molecular FormulaC25H24N4O3S
Molecular Weight460.55
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C25H24N4O3S/c1-25(2,3)29-33(31,32)19-10-8-18(9-11-19)27-24(30)21-16-23(17-12-14-26-15-13-17)28-22-7-5-4-6-20(21)22/h4-16,29H,1-3H3,(H,27,30)
InChIKeyHVDCSBYTKAVEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(tert-Butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-97-5): Chemical Identity and Core Pharmacophore for Procurement Evaluation


N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-97-5) is a synthetic quinoline-4-carboxamide derivative with the molecular formula C₂₅H₂₄N₄O₃S and a molecular weight of 460.55 g·mol⁻¹ . Its structure integrates three distinct pharmacophoric elements: a quinoline core substituted at the 2-position with a pyridin-4-yl group, a 4-carboxamide linkage bearing a 4-(tert-butylsulfamoyl)phenyl moiety, and a sterically demanding tert-butylsulfamoyl group. This compound belongs to a broader class of quinoline-4-carboxamides that have been explored as NK-3/NK-2 receptor antagonists and kinase-targeting scaffolds, but its specific substitution pattern—the combination of a 4-pyridyl at C-2 and a tert-butylsulfamoyl phenylamide at C-4—has no published head-to-head biological profiling against close analogs .

Why Generic Quinoline-4-carboxamide Substitution Fails for N-[4-(tert-Butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (879920-97-5)


Quinoline-4-carboxamides cannot be treated as interchangeable procurement items because even minor structural perturbations—such as altering the sulfamoyl N-alkyl group (ethyl → isopropyl → tert-butyl) or shifting the pyridyl attachment from the 4- to the 2-position—can produce profound shifts in target selectivity, metabolic stability, and off-target liability [1]. The 4-pyridyl substituent at C-2 imposes a specific hydrogen-bond-acceptor geometry distinct from the 2-pyridyl isomer, while the tert-butylsulfamoyl group introduces steric bulk that can both enhance resistance to oxidative metabolism and restrict the conformational landscape of the sulfamoyl-phenyl arm relative to smaller N-alkylsulfamoyl analogs. In the absence of direct comparative data for this exact compound, the known SAR of related quinoline-4-carboxamide series dictates that the specific combination of 4-pyridyl orientation and tert-butylsulfamoyl steric shielding is non-trivial and cannot be assumed to be functionally equivalent to other in-class compounds [1].

Quantitative Differentiation Evidence for N-[4-(tert-Butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (879920-97-5): Comparator-Anchored Data Guide


CYP Enzyme Inhibition Profile of the 2-(Pyridin-4-yl)quinoline-4-carboxamide Core versus Alternative N-Substituted Analogs

The 2-(pyridin-4-yl)quinoline-4-carboxamide scaffold, which forms the core of the target compound, demonstrates measurable but variable CYP inhibition depending on the N-amide substituent. In BindingDB-curated assays, N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL514730) inhibited purified CYP2C9 with a Ki of 113 nM, while N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976) inhibited recombinant CYP3A4 with a Ki of 700 nM [1][2]. These data establish that the quinoline-4-pyridyl core is competent for CYP engagement, but the magnitude of inhibition is exquisitely sensitive to the amide substituent. The target compound, bearing a 4-(tert-butylsulfamoyl)phenyl group, represents a structurally distinct amide substituent whose CYP inhibition profile cannot be extrapolated from these analogs without direct measurement. Procurement decisions predicated on CYP liability therefore require the specific compound, not a generic core scaffold.

Cytochrome P450 CYP inhibition Drug-drug interaction

Metabolic Stability Advantage of the tert-Butylsulfamoyl Group over Smaller N-Alkylsulfamoyl Congeners: Class-Level Inference from JAK2 Inhibitor Chemotype

The tert-butylsulfamoyl group is a recognized structural motif for enhancing metabolic stability in drug-like molecules, primarily through steric shielding of the sulfamoyl NH from oxidative enzymes and reduction of cytochrome P450-mediated N-dealkylation [1][2]. TG101209, a clinical-stage JAK2 inhibitor (IC₅₀ JAK2 = 6 nM, FLT3 = 25 nM, RET = 17 nM), employs a m-(tert-butylsulfamoyl)phenyl group and is orally bioavailable, indicating that this substituent confers sufficient metabolic stability for in vivo efficacy [1]. In contrast, N-alkylsulfamoyl analogs with smaller alkyl groups (methyl, ethyl, isopropyl) are more susceptible to oxidative N-dealkylation pathways, a well-established liability of N-alkylsulfonamides. While direct head-to-head metabolic stability data (e.g., intrinsic clearance in human liver microsomes, t₁/₂ in hepatocytes) are not publicly available for the target compound versus its ethylsulfamoyl (CAS 879920-74-8) or isopropylsulfamoyl (CAS 879920-86-2) analogs, the class-level precedent from TG101209 and broader sulfonamide SAR supports a stability rank order: tert-butylsulfamoyl > isopropylsulfamoyl > ethylsulfamoyl.

Metabolic stability tert-Butylsulfamoyl In vitro ADME

Structural Topology Differentiation: 4-Pyridyl versus 2-Pyridyl Orientation and Impact on Molecular Recognition

The target compound (CAS 879920-97-5) bears a pyridin-4-yl substituent at the quinoline C-2 position, whereas a closely related isomer carries a pyridin-2-yl group (CAS not publicly curated) . The pyridin-4-yl isomer presents the pyridine nitrogen in a para orientation relative to the quinoline ring, making it a linearly extended hydrogen-bond acceptor accessible for solvent-exposed or shallow binding pockets. In contrast, the pyridin-2-yl isomer places the nitrogen adjacent to the quinoline ring, creating a chelating geometry that can engage metal ions or form intramolecular interactions. This topological distinction has been shown to affect target selectivity in quinoline-based ligands across multiple target classes, including GPCRs and kinases. For users seeking a specific hydrogen-bond vector orientation, these isomers are not functionally interchangeable.

Pyridyl orientation Hydrogen bonding Molecular topology

Recommended Application Scenarios for N-[4-(tert-Butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (879920-97-5) Based on Available Evidence


Cytochrome P450 Inhibition Profiling and Drug-Drug Interaction (DDI) Assessment

The 2-(pyridin-4-yl)quinoline-4-carboxamide core is a known CYP-interacting scaffold, as demonstrated by BindingDB data for closely related N-substituted analogs (CYP2C9 Ki = 113 nM, CYP3A4 Ki = 700 nM) [1][2]. The target compound, with its unique 4-(tert-butylsulfamoyl)phenyl amide substituent, is differentiated from these analogs and should be used as the specific test article when evaluating CYP inhibition or DDI potential of this substitution pattern. Replacing it with a different N-substituted analog would yield non-representative CYP data, as CYP inhibition is substituent-dependent rather than core-determined. This compound is appropriate for inclusion in CYP inhibition panels (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) where the goal is to characterize the contribution of the tert-butylsulfamoyl phenylamide motif.

Metabolic Stability Optimization in Kinase-Targeted Chemical Probe Development

The tert-butylsulfamoyl group is associated with enhanced metabolic stability, as evidenced by its presence in the orally bioavailable JAK2 inhibitor TG101209, which achieves in vivo efficacy through sustained target engagement [1][2]. The target compound serves as a key intermediate or scaffold for building kinase-targeted probes where metabolic stability is a critical design parameter. Compared to its ethylsulfamoyl (CAS 879920-74-8) or isopropylsulfamoyl (CAS 879920-86-2) analogs, the tert-butyl variant is expected to exhibit superior resistance to oxidative N-dealkylation. This compound is suitable for incorporation into focused kinase inhibitor libraries or for use as a metabolic stability benchmark in ADME-Tox screening cascades.

Structure-Based Design Requiring Defined Pyridyl Hydrogen-Bond Vector Orientation

The pyridin-4-yl substituent at the quinoline C-2 position provides a linearly extended, para-oriented hydrogen-bond-accepting nitrogen that is topologically distinct from the pyridin-2-yl isomer's chelating geometry [1]. This compound is the appropriate choice for structure-guided medicinal chemistry campaigns where the target protein's binding site demands a specific H-bond acceptor vector extending away from the quinoline core. Procurement of the 4-pyridyl isomer rather than the 2-pyridyl isomer ensures that downstream crystallography, molecular docking, and SAR analysis reflect the intended binding mode, avoiding wasted resources on an isomeric mismatch.

Quinoline-4-carboxamide NK Receptor Antagonist Scaffold Diversification

Quinoline-4-carboxamides have been patented as NK-3 and NK-2 receptor antagonists (US6780875B2), establishing a validated biological niche for this chemotype [3]. The target compound introduces a 4-pyridyl group at C-2 and a tert-butylsulfamoyl phenylamide at C-4, a substitution combination not exemplified in the original patent. This compound can be used as a diversification building block to explore the NK receptor SAR space beyond the patent scope, potentially yielding analogs with differentiated selectivity or pharmacokinetic properties. Its procurement supports hit-to-lead or lead optimization programs targeting neurokinin receptors.

Quote Request

Request a Quote for N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.